molecular formula C7H8BrNO2 B13364070 2-Amino-4-bromo-6-methoxyphenol

2-Amino-4-bromo-6-methoxyphenol

Cat. No.: B13364070
M. Wt: 218.05 g/mol
InChI Key: PMMZDAMLJNSKQX-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-6-methoxyphenol is an organic compound with the molecular formula C7H8BrNO2 It is a derivative of phenol, characterized by the presence of amino, bromo, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-6-methoxyphenol typically involves the bromination of 2-Amino-6-methoxyphenol. The reaction is carried out using bromine in an aqueous medium, often in the presence of a catalyst such as iron(III) bromide to facilitate the bromination process . The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-6-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-bromo-6-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-6-methoxyphenol involves its interaction with various molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s reactivity and binding affinity. The methoxy group can donate electron density through resonance, affecting the compound’s overall electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-bromo-6-methoxyphenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups on the phenol ring allows for versatile reactivity in various chemical reactions .

Properties

IUPAC Name

2-amino-4-bromo-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMZDAMLJNSKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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